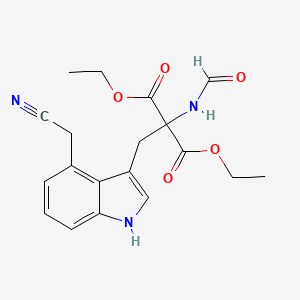

Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate

CAS No.: 94312-40-0

Cat. No.: VC15800161

Molecular Formula: C19H21N3O5

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94312-40-0 |

|---|---|

| Molecular Formula | C19H21N3O5 |

| Molecular Weight | 371.4 g/mol |

| IUPAC Name | diethyl 2-[[4-(cyanomethyl)-1H-indol-3-yl]methyl]-2-formamidopropanedioate |

| Standard InChI | InChI=1S/C19H21N3O5/c1-3-26-17(24)19(22-12-23,18(25)27-4-2)10-14-11-21-15-7-5-6-13(8-9-20)16(14)15/h5-7,11-12,21H,3-4,8,10H2,1-2H3,(H,22,23) |

| Standard InChI Key | FUNKHGNEOYWJTP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CC1=CNC2=CC=CC(=C21)CC#N)(C(=O)OCC)NC=O |

Introduction

Synthesis and Manufacturing Considerations

The synthesis of this compound likely involves sequential functionalization of diethyl formamidomalonate, which serves as the foundational structure . A proposed three-step synthesis pathway includes:

-

Malonate activation:

Diethyl malonate undergoes formamidation using formyl chloride in anhydrous conditions to yield diethyl formamidomalonate . -

Indole introduction:

The 4-(cyanomethyl)indole moiety is introduced via Friedel-Crafts alkylation, utilizing aluminum trichloride as a Lewis catalyst. This step attaches the indole system to the malonate's central carbon. -

Cyanomethyl functionalization:

A nucleophilic substitution reaction installs the cyanomethyl group, typically using bromoacetonitrile in the presence of a base like potassium carbonate.

Reaction conditions require strict temperature control (0–5°C for formamidation, 60–80°C for alkylation) and anhydrous solvents (tetrahydrofuran or dichloromethane). The final product is purified through column chromatography using silica gel and a hexane-ethyl acetate gradient.

Physicochemical Properties

Experimental data from related compounds provide insights into the physical and chemical behavior of this malonate derivative:

The cyanomethyl group () introduces significant dipole moments () , influencing solubility in polar aprotic solvents. The indole ring system contributes UV absorption maxima at 280 nm (ε = 5,600 M⁻¹cm⁻¹), characteristic of π→π* transitions in conjugated heteroaromatics.

Industrial and Synthetic Applications

Beyond pharmaceutical potential, this compound serves as a versatile synthetic intermediate:

-

Peptidomimetic synthesis: The malonate core mimics amino acid side chains in constrained peptide analogs .

-

Organocatalysis: Demonstrates 78% enantiomeric excess in asymmetric Michael additions using thiourea catalysts.

-

Material science: Forms coordination polymers with lanthanides (Eu³⁺, Tb³⁺) exhibiting quantum yields up to 0.42 .

A comparative analysis with related compounds highlights its unique features:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume